molecular formula C13H15IN2 B12343476 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole

Cat. No.: B12343476
M. Wt: 326.18 g/mol
InChI Key: AULKCRCMAGSOFQ-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tert-butylphenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(4-(tert-Butyl)phenyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-(tert-Butyl)phenyl)-5-azido-1H-pyrazole.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or modulating a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(tert-Butyl)phenyl)-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-(4-(tert-Butyl)phenyl)-3-iodo-1H-pyrazole: Similar structure but with the iodine atom at a different position on the pyrazole ring.

    1-(4-(tert-Butyl)phenyl)-5-bromo-1H-pyrazole: Contains a bromine atom instead of iodine, which can affect its reactivity and applications.

Uniqueness

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole is unique due to the presence of both the tert-butylphenyl group and the iodine atom, which confer specific reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C13H15IN2

Molecular Weight

326.18 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-5-iodopyrazole

InChI

InChI=1S/C13H15IN2/c1-13(2,3)10-4-6-11(7-5-10)16-12(14)8-9-15-16/h4-9H,1-3H3

InChI Key

AULKCRCMAGSOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=CC=N2)I

Origin of Product

United States

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